
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone, also known as PFM-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized and studied extensively in recent years, leading to a better understanding of its mechanism of action and potential uses.
Mechanism of Action
The exact mechanism of action of (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. This inhibition leads to a decrease in the activity of certain signaling pathways, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. These effects are thought to contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under a range of conditions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, investigations into the safety and toxicity of this compound are also needed to ensure its suitability for use as a drug candidate.
Synthesis Methods
The synthesis of (3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde and 1-phenylpiperazine in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product, this compound. This synthesis method has been optimized and improved over time, resulting in higher yields and purity of the compound.
Scientific Research Applications
(3-Phenylfuran-2-yl)-pyrrolidin-1-ylmethanone has been studied extensively in the field of medicinal chemistry due to its potential application as a drug candidate. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been investigated for its potential use as a pain reliever and anti-inflammatory agent.
Properties
IUPAC Name |
(3-phenylfuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUUYIVMSDBZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
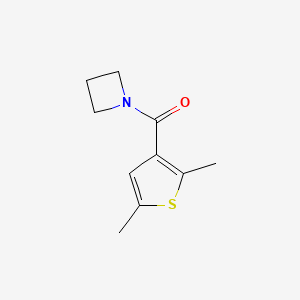
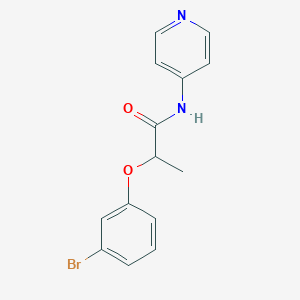

![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
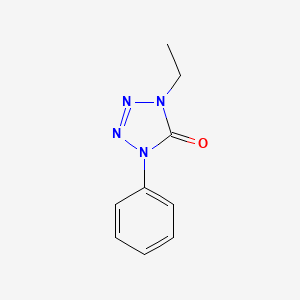
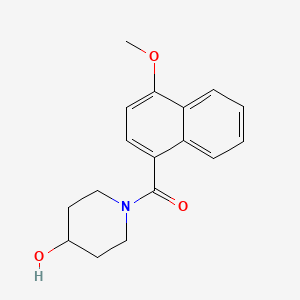
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
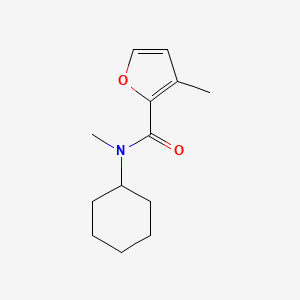
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)
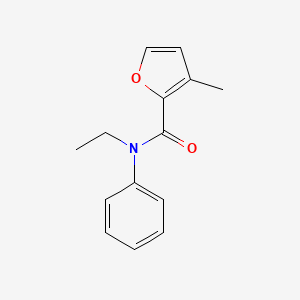
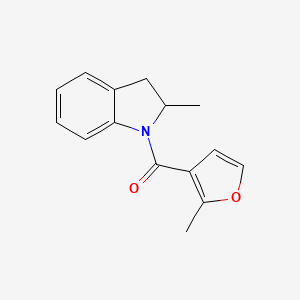
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)
